molecular formula C3H2Cl2N2O2S B6607933 2-chloro-1H-imidazole-5-sulfonyl chloride CAS No. 2839156-62-4

2-chloro-1H-imidazole-5-sulfonyl chloride

Cat. No.: B6607933
CAS No.: 2839156-62-4
M. Wt: 201.03 g/mol
InChI Key: MEUGBHRADNAQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1H-imidazole-5-sulfonyl chloride (CISCl) is an organic compound and a member of the imidazole family of compounds. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, and dyes. CISCl is also used in the production of polymers and in the manufacture of photographic films. It has a wide range of applications in the field of biochemistry and physiology, including in the study of enzyme kinetics, drug metabolism, and the production of antibodies.

Mechanism of Action

2-chloro-1H-imidazole-5-sulfonyl chloride acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from functioning properly. It can also act as a substrate for enzymes, allowing them to catalyze a reaction. In addition, this compound can act as a competitive inhibitor of enzymes, preventing the enzyme from binding to its substrate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine, a neurotransmitter. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are important in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

2-chloro-1H-imidazole-5-sulfonyl chloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is readily available and relatively inexpensive. A limitation of this compound is that it is a potent inhibitor of a number of enzymes, and thus must be used with caution in experiments involving enzymes.

Future Directions

There are a number of potential future directions for the use of 2-chloro-1H-imidazole-5-sulfonyl chloride in scientific research. One potential direction is the use of this compound in the development of new drugs and therapies. This compound could be used to inhibit the activity of enzymes involved in the metabolism of drugs, allowing drugs to remain active for longer periods of time. Additionally, this compound could be used in the development of new antibodies, as it has been shown to be effective in the production of antibodies to specific antigens. Finally, this compound could be used in the study of enzyme kinetics, as it is a potent inhibitor of a number of enzymes.

Synthesis Methods

2-chloro-1H-imidazole-5-sulfonyl chloride is synthesized by the reaction of 1H-imidazole-5-sulfonyl chloride and thionyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform and yields a white solid or powder. The product can then be purified by recrystallization or column chromatography.

Scientific Research Applications

2-chloro-1H-imidazole-5-sulfonyl chloride is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is a potent inhibitor of a number of enzymes. It is also used in the study of drug metabolism, as it can be used to inhibit the metabolism of certain drugs. In addition, this compound is used in the production of antibodies, as it can be used to generate antibodies to specific antigens.

Properties

IUPAC Name

2-chloro-1H-imidazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUGBHRADNAQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.